REACTION_CXSMILES
|
[I-].[Na+].Cl[CH2:4][CH2:5][CH2:6][N:7]1[C:20]2[CH:19]=[C:18]([C:21]([F:24])([F:23])[F:22])[CH:17]=[CH:16][C:15]=2[S:14][C:13]2[C:8]1=[CH:9][CH:10]=[CH:11][CH:12]=2.C(N(CC)CC)C.[CH3:32][CH:33]([OH:43])[CH:34]([CH3:42])[O:35][CH:36]1[CH2:41][CH2:40][NH:39][CH2:38][CH2:37]1>C(C(C)=O)C>[F:22][C:21]([F:24])([F:23])[C:18]1[CH:17]=[CH:16][C:15]2[S:14][C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[N:7]([CH2:6][CH2:5][CH2:4][N:39]3[CH2:40][CH2:41][CH:36]([O:35][CH:34]([CH3:42])[CH:33]([CH3:32])[OH:43])[CH2:37][CH2:38]3)[C:20]=2[CH:19]=1 |f:0.1|
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Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
51.5 g
|
Type
|
reactant
|
Smiles
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ClCCCN1C2=CC=CC=C2SC=2C=CC(=CC12)C(F)(F)F
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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C(C)C(=O)C
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Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
1,2-dimethyl-2-(4-piperidyloxy)-ethanol
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
CC(C(OC1CCNCC1)C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
The mixture was then refluxed for 20 hours
|
Duration
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20 h
|
Type
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TEMPERATURE
|
Details
|
after cooling
|
Type
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CUSTOM
|
Details
|
the precipitate formed
|
Type
|
CUSTOM
|
Details
|
was removed by vacuum filtration
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Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the oil residue was chromatographed over 1 kg of neutral alumina
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Type
|
WASH
|
Details
|
Elution with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=2N(C3=CC=CC=C3SC2C=C1)CCCN1CCC(CC1)OC(C(O)C)C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.5 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 47.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |